14-Bromo 4'-epi-Daunorubicin Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

14-Bromo 4’-epi-Daunorubicin Hydrochloride is a derivative of Daunorubicin . Daunorubicin is an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia . It has adverse reactions such as cardiotoxicity and bone marrow suppression .

Synthesis Analysis

The synthesis of Daunorubicin involves the use of 19C-labelled diazomethane for the introduction of the label at C-14 in daunomycin and doxorubicin . The selective periodate oxidation of the C-13 diol in 13-dihydro-N-trifluoroacetyldoxorubicin (1), obtained by treatment of 13-dihydro-doxorubicin with trifluoroacetic anhydride followed by hydrolysis of O-trifluoroacetyl groups with methanol, gives the corresponding aldehyde 2 .Molecular Structure Analysis

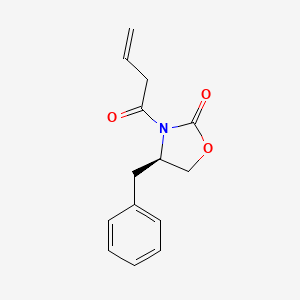

The molecular formula of 14-Bromo 4’-epi-Daunorubicin Hydrochloride is C27H29BrClNO10 . Its molecular weight is 642.88 g/mol .Chemical Reactions Analysis

Daunorubicin inhibits the synthesis of nucleic acids, both by binding desoxyribonucleic acid and by inhibiting the reproduction of desoxyribonucleic acid and the synthesis of ribonucleic acid in the cell nucleus . As a result, there is an interruption of cell division .Physical And Chemical Properties Analysis

Daunorubicin is the hydrochloride of 4-methoxy 6, 9, 11-trihydroxy 7, 8, 9, 10-tetrahydro (2, 3, 6-tridesoxy 3-amino L-lyxo-1-hexopyranosyl) 7-oxy-9-acetyl 5, 12-naphthacenequinone . The hydrochloride is an orange-red crystalline powder . It is freely soluble in water and in methanol . It is slightly soluble in alcohol and chloroform . It is practically insoluble in acetone .Mecanismo De Acción

Daunorubicin is an anthracycline antibiotic and antineoplastic agent . It acts by inhibiting cellular reproduction through interference with DNA replication although it may contribute to the induction of cell death by increasing oxidative stress through the generation of reactive oxygen species and free radicals .

Safety and Hazards

Propiedades

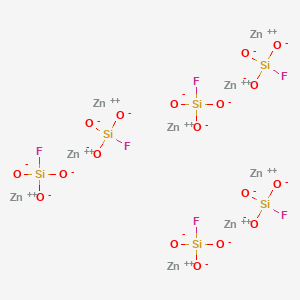

| { "Design of the Synthesis Pathway": "The synthesis pathway for 14-Bromo 4'-epi-Daunorubicin Hydrochloride involves the bromination of 4'-epi-Daunorubicin followed by hydrochloride salt formation.", "Starting Materials": [ "4'-epi-Daunorubicin", "Bromine", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "4'-epi-Daunorubicin is dissolved in acetic acid and bromine is added dropwise with stirring.", "The reaction mixture is stirred at room temperature for several hours until complete bromination is achieved.", "The excess bromine is quenched with sodium hydroxide and the mixture is extracted with water.", "The aqueous layer is acidified with hydrochloric acid to form the hydrochloride salt of the product.", "The product is isolated by filtration, washed with water, and dried under vacuum." ] } | |

Número CAS |

99530-17-3 |

Nombre del producto |

14-Bromo 4'-epi-Daunorubicin Hydrochloride |

Fórmula molecular |

C₂₇H₂₈BrNO₁₀·HCl |

Peso molecular |

606.423646 |

Sinónimos |

(8S-cis)-10-[(3-Amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-8-(bromoacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)